2-Phenyl-2-pyrrolidin-1-yl-acetonitrile
Overview
Description
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Redox Properties and Potential Antioxidant Application
A study focused on the redox properties of pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. Using cyclic voltammetry, it was found that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid are irreversibly oxidized, forming a stable phenoxy radical. This research suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Spectrophotometric Basicity Scale
Another study developed a self-consistent spectrophotometric basicity scale in acetonitrile, which includes a variety of compounds such as 2-phenyl-1,1,3,3-tetramethylguanidine and derivatives of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile. This scale provides valuable data for understanding the relative basicity of these compounds, which can be critical for their application in various chemical reactions (Kaljurand et al., 2000).
Lipophilicity and Affinity for α-Adrenoceptors
Research measuring the relative lipophilicity of pyrrolidin-2-one derivatives, closely related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, shows their potential affinity for α-adrenoceptors. This study indicates that understanding the lipophilicity of these compounds can help in formulating quantitative structure-activity relationships (QSAR), which are crucial for developing new drugs and understanding their interaction with biological systems (Kulig & Malawska, 2009).
Application in Catalysis and Synthesis
Studies on various pyrrolidine derivatives, including those related to 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, have shown their utility in catalytic processes and the synthesis of other complex molecules. For instance, research involving the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks demonstrated interesting antibacterial and antimycobacterial activities, suggesting their potential application in pharmaceutical synthesis (Belveren et al., 2017).
Electrophilic Reactions and Pyridinolysis
Kinetic studies on the reactions of phenyl chloroformates with pyridines in acetonitrile, relevant to compounds like 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile, provide insights into their reactivity. Understanding these reaction mechanisms is crucial for developing new synthetic methods and optimizing existing processes (Koh et al., 1998).
properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWLRGURZUUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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